![molecular formula C36H44N2O10 B12327001 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- CAS No. 1009119-82-7](/img/structure/B12327001.png)
1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is an organic compound with a complex structure. It is generally found as white to slightly yellow crystals or powder and is soluble in organic solvents like ethanol and acetone, but has low solubility in water . This compound is known for its unique biological activity and specific structural properties.
Vorbereitungsmethoden
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves multiple steps and reactions. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the biphenyl and ester groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- stands out due to its unique structural features and biological activity. Similar compounds include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester, (2S,4S)- These compounds share some structural similarities but differ in their functional groups and specific properties .
Eigenschaften
CAS-Nummer |
1009119-82-7 |
|---|---|
Molekularformel |
C36H44N2O10 |
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-[2-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxyacetyl]phenyl]phenyl]-2-oxoethyl] (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C36H44N2O10/c1-35(2,3)47-33(43)37-19-7-9-27(37)31(41)45-21-29(39)25-15-11-23(12-16-25)24-13-17-26(18-14-24)30(40)22-46-32(42)28-10-8-20-38(28)34(44)48-36(4,5)6/h11-18,27-28H,7-10,19-22H2,1-6H3/t27-,28-/m0/s1 |
InChI-Schlüssel |
SONAICBCXXXQKU-NSOVKSMOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)C4CCCN4C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


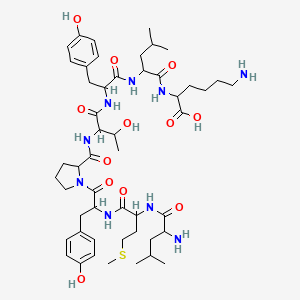
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
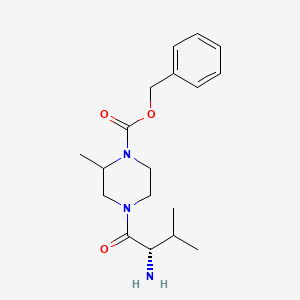
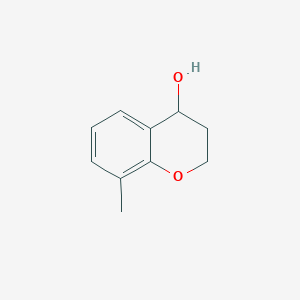
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)

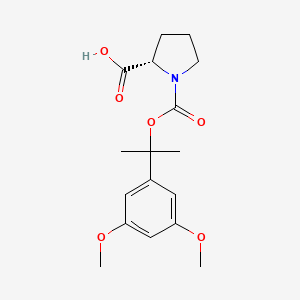

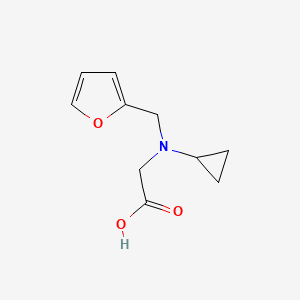
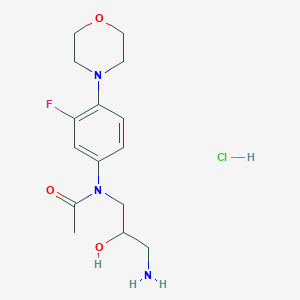

![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
